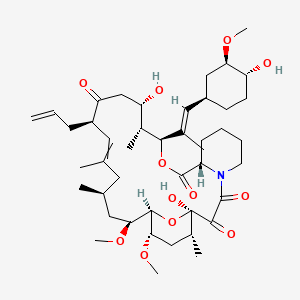
Gefitinib hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
A four-step synthesis of gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The process involves practical reaction temperatures (0–55 °C) and avoids chromatographic purifications . The ionic liquid trimethylammonium heptachlorodialuminate was used to monodemethylate the dimethoxyquinazoline core .Chemical Reactions Analysis
Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . The in vitro release of gefitinib from these nanoparticles was evaluated using three different pH values .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Gefitinib hydrochloride is primarily known for its application in cancer therapy , particularly in targeting the Epidermal Growth Factor Receptor (EGFR) . EGFR is implicated in the pathogenesis of several cancers, and Gefitinib hydrochloride acts as an inhibitor, blocking the signal transduction pathways that lead to cell proliferation. Clinical applications of Gefitinib have shown effectiveness across various cancer types, including non-small cell lung cancer (NSCLC), with studies highlighting its role in improving patient outcomes .
Drug Delivery Systems
Innovations in drug delivery systems have utilized Gefitinib hydrochloride to construct passive targeting and long retention therapeutic nanoplatforms . These platforms, such as core–shell poly (amino acid) nanocomplexes, offer improved water solubility, non-toxicity, and high stability. They effectively address the challenges of hydrophobic drug delivery and show promise in clinical applications for kidney- and tumor-related diseases due to their targeted delivery and slow-release capabilities .
Kidney Disease Treatment
The therapeutic efficacy of Gefitinib hydrochloride has been explored in the treatment of kidney diseases , particularly fibrosis. Nanocomplexes containing Gefitinib have demonstrated significant anti-fibrosis capabilities, reducing tubulointerstitial fibrosis area and collagen expression. This application is particularly hopeful for clinical use, offering a high-efficiency treatment option for kidney-related diseases .
Resistance Mechanism Research
Gefitinib hydrochloride’s role extends to research on resistance mechanisms in cancer treatment. Understanding how cancer cells develop resistance to EGFR inhibitors is crucial for developing counterstrategies. Research into Gefitinib hydrochloride has provided insights into these mechanisms, aiding in the design of next-generation inhibitors and combination therapies to overcome resistance .
Synthesis and Bioactivity Evaluation
The compound’s synthesis and evaluation of bioactivity are critical in pharmaceutical research. Gefitinib hydrochloride serves as a model compound for studying the synthetic routes and bioactivity of small-molecule EGFR inhibitors. This research is vital for developing new cancer therapies and understanding the molecular aspects of EGFR-signaling pathways .
Nanotechnology Applications
Gefitinib hydrochloride is also being explored in the field of nanotechnology . Its incorporation into dendritic lipopeptide oligomers for oligomeric nanosuspensions demonstrates its versatility. These nanosuspensions have shown potential in particle-size distribution, surface morphology, colloidal stability, entrapment efficiency, and drug release profile, highlighting the compound’s applicability in advanced drug delivery applications .
Wirkmechanismus
Target of Action
Gefitinib hydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This action disrupts the normal functioning of these proteins, leading to a decrease in the proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
Gefitinib affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . These disruptions stimulate cancer cell proliferation and inhibit apoptosis . Remarkably, opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis were observed in colon versus small intestine organoids in response to gefitinib .
Pharmacokinetics
After oral administration, gefitinib is slowly absorbed with an average bioavailability of 60% . Peak plasma levels are reached 3-7 hours after administration, and the drug has a mean elimination half-life of 48 hours . Gefitinib undergoes extensive biotransformation and is predominantly excreted in feces, with renal elimination accounting for less than 7% of the administered dose .
Result of Action
The molecular and cellular effects of gefitinib’s action involve the inhibition of the EGFR tyrosine kinase, which leads to a decrease in the proliferation of cancer cells that overexpress EGFR . This results in the disruption of cell growth and division, thereby inhibiting the progression of cancers such as non-small cell lung carcinoma (NSCLC) that meet certain genetic mutation criteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gefitinib. For instance, gefitinib is hydrolytically stable and cannot be classified as readily biodegradable . In domestic sewage treatment, residues of gefitinib are unlikely to significantly partition to the sludge solids and are therefore expected to enter the aquatic environment . The use of gefitinib is predicted to present an insignificant risk to the environment .
Safety and Hazards
Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gefitinib hydrochloride | |
CAS RN |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















